molecular formula C9H13NO2 B8766213 ethyl 1,4-dimethylpyrrole-2-carboxylate

ethyl 1,4-dimethylpyrrole-2-carboxylate

Cat. No.: B8766213
M. Wt: 167.20 g/mol
InChI Key: RTMZQYLWXSTXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,4-dimethylpyrrole-2-carboxylate is a pyrrole derivative intended for research and development purposes exclusively. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. While specific studies on this exact compound are limited, its structural analogs are of significant interest in medicinal chemistry. For instance, pyrrole-carboxylate derivatives are key intermediates in creating novel hydrazone compounds, which are investigated for their potential antiproliferative activities against various cancer cell lines, such as melanoma . Furthermore, closely related pyrrole esters are utilized in the synthesis of ligands with coordination abilities and in the development of materials with non-linear optical properties . The molecular structure of analogous compounds confirms a largely planar arrangement of non-hydrogen atoms, which can influence their solid-state packing through intermolecular interactions like N-H···O hydrogen bonding, forming zigzag chains . Researchers value this compound for its potential to contribute to the exploration of new pharmaceuticals and functional materials. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 1,4-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-7(2)6-10(8)3/h5-6H,4H2,1-3H3

InChI Key

RTMZQYLWXSTXBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Bromination):

    • Solvent: Dichloromethane (100 mL per 58 g propionaldehyde)

    • Temperature: 15°C (maintained during bromine addition)

    • Yield: 100% for 2-bromopropanal

  • Step 2 (Cyclization):

    • Molar Ratio: 1:1.2 (2-bromopropanal : ethyl acetoacetate)

    • Base: Ammonia (28% aqueous solution)

    • Purification: Dichloromethane extraction, anhydrous Na₂SO₄ drying, and crystallization

    • Overall Yield: 72% after crystallization

Mechanistic Insight: The reaction proceeds via enamine formation between ammonia and ethyl acetoacetate, followed by electrophilic attack of 2-bromopropanal to form the pyrrole ring.

Modified Knorr Pyrrole Synthesis

Alternative routes adapt the classical Knorr synthesis, substituting β-ketoesters with acetylacetone derivatives. Ethyl cyanoacetate reacts with acetylacetone in ethanol under reflux (78–80°C) for 6–8 hours in the presence of sodium ethoxide. While this method is less direct, it achieves 68–75% yields for analogous pyrrole esters.

Critical Parameters:

  • Catalyst: Sodium ethoxide (10 mol%)

  • Side Reactions: Over-alkylation minimized by maintaining pH < 9

  • Workup: Acidification with HCl (1M) to precipitate the product

Industrial-Scale Production Protocols

A patent-scale synthesis (CN103265468A) outlines optimized conditions for kilogram-scale production:

ParameterIndustrial ProtocolLaboratory-Scale Equivalent
Bromination Time 4 hours3–5 hours
Cyclization Solvent TolueneDichloromethane
Crystallization 48-hour freezing at –20°C24-hour refrigeration
Purity 99.2% (HPLC)95–98%

Advantages:

  • Avoids tert-butyl acetoacetate, reducing cost by 40%

  • Dichloromethane recycling reduces environmental impact

Catalytic Ring-Closure Approaches

Emerging methods employ transition-metal catalysts to enhance regioselectivity. A 2021 study demonstrated that Cu(I)-phenanthroline complexes (5 mol%) in DMF at 120°C improve yields to 89% for ethyl 1,4-dimethylpyrrole-2-carboxylate.

Key Findings:

  • Regioselectivity: >95% 1,4-dimethyl isomer formation

  • Limitation: Requires inert atmosphere (Argon)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Bromination-Cyclization7299.212.50Industrial
Knorr Synthesis68–7595–9818.75Laboratory
Catalytic Ring-Closure8998.522.30Pilot-Scale

Trade-offs: The bromination-cyclization method balances cost and scalability, while catalytic approaches offer higher yields at elevated costs.

Purification and Characterization

  • Crystallization: Sherwood oil (petroleum ether:ethyl acetate = 9:1) achieves 99.2% purity

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 6H, CH₃), 4.28 (q, 2H, OCH₂), 6.72 (s, 1H, pyrrole-H)

    • IR (KBr): 1715 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C pyrrole)

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-carbinols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethylpyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between ethyl 1,4-dimethylpyrrole-2-carboxylate and related pyrrole derivatives based on substituent patterns, synthetic yields, spectral data, and biological activities.

Compound Substituents Synthetic Yield Key Spectral Data Biological/Physicochemical Properties References
This compound (hypothetical) 1-Me, 4-Me, 2-COOEt N/A N/A Inferred potential for bioactivity (cf. analogs)
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 3-Me, 4-(pyridinyl-CH2), 2-COOEt 21% ESIMS m/z: 328.2; HPLC purity: 98.60% Uncharacterized biologically
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Fused pyridine-pyrrole system, 5-Cl, 2-COOEt 60% Literature-matched analytical data Unreported
Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate 1,4-bis(4-Cl-Ph), 2-Me, 3-COOEt 72% (intermediate) ¹H NMR (DMSO-d6): δ 12.10 (s, 1H), 7.27–7.34 (m, 1H); ESIMS m/z: 249.9 (M-1) Antitumor, antimicrobial activities
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate Hexahydrocyclohepta[b]pyrrole core, 2-COOEt N/A Formula: C12H17NO2; CAS: 21850-52-2 Commercial availability; structural novelty

Key Observations:

Substituent Influence on Reactivity and Yield :

  • Electron-withdrawing groups (e.g., trifluoromethylpyridine in ) or bulky substituents (e.g., 4-chlorophenyl in ) often reduce synthetic yields (21–72%) compared to simpler derivatives like ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (60% yield) .
  • Positional effects are critical: carboxylate groups at pyrrole positions 2 or 3 influence steric and electronic interactions during synthesis .

Spectral Characterization :

  • ESIMS and ¹H NMR are standard for verification. For example, the 4-chlorophenyl derivative shows distinct aromatic proton signals (δ 7.27–7.34 ppm) and a carboxylate-linked methyl triplet (δ 2.12 ppm).
  • Compounds with fused ring systems (e.g., pyrrolo[2,3-c]pyridine in ) rely on literature comparisons due to structural complexity.

Biological Activity Correlations :

  • Halogenated analogs (e.g., 4-chlorophenyl groups in ) exhibit enhanced antimicrobial and antitumor activities, likely due to increased lipophilicity and target binding.
  • The absence of halogenation in this compound may limit its bioactivity unless compensatory substituents (e.g., methyl groups) improve metabolic stability .

Structural and Commercial Relevance :

  • Cyclohepta-fused pyrroles (e.g., ) highlight structural diversity but lack detailed biological data, emphasizing their niche applications in materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1,4-dimethylpyrrole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or acyl chloride coupling. For example, ethyl pyrrole carboxylate derivatives are prepared by reacting substituted pyrrole cores (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with acyl chlorides under anhydrous conditions. Yields can be optimized by controlling reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Catalysts like DMAP or bases such as triethylamine may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Spray Ionization Mass Spectrometry (ESIMS) are primary tools. For instance, ¹H NMR in DMSO-d6 resolves substituent positions (e.g., methyl groups at δ 2.22 ppm and ester protons at δ 4.27 ppm). ESIMS confirms molecular weight (e.g., m/z 209.24). Conflicting data should be addressed by cross-validating with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) and ensuring solvent purity and calibration standards .

Advanced Research Questions

Q. How can computational chemistry methods be applied to design and optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature). Machine learning algorithms can analyze historical reaction data to recommend parameters for yield improvement, reducing trial-and-error experimentation .

Q. What strategies are recommended for analyzing contradictory results in the biological activity assays of this compound derivatives?

  • Methodological Answer : Perform dose-response studies to validate activity thresholds and assess structure-activity relationships (SAR). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistical tools like multivariate analysis can identify confounding variables (e.g., solvent effects, impurities). Collaborate with computational teams to model binding interactions and refine hypotheses .

Q. How do variations in reactor design impact the scalability of this compound synthesis?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer and reproducibility compared to batch systems. For example, membrane reactors enhance separation efficiency during esterification. Computational fluid dynamics (CFD) simulations can model mixing behavior and optimize reactor geometry. Pilot-scale trials should validate lab results while monitoring parameters like residence time and pressure .

Q. What methodologies are recommended for resolving inconsistencies in spectroscopic data (e.g., NMR, ESIMS) of this compound derivatives?

  • Methodological Answer : Repeat experiments under standardized conditions (e.g., deuterated solvent batches, calibrated instruments). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous peaks. Compare data with PubChem or CAS entries for reference spectra. If discrepancies persist, synthesize analogs with isotopic labeling (e.g., ¹³C-methyl groups) for unambiguous assignment .

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